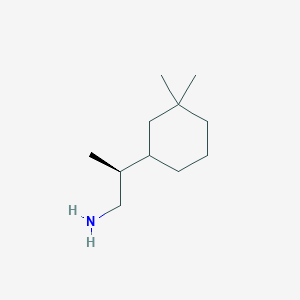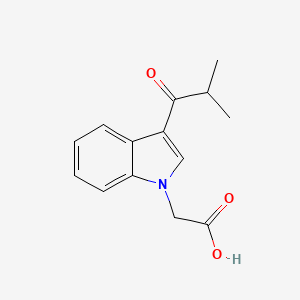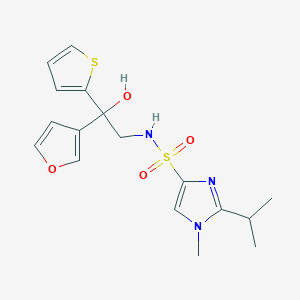
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine that has been widely used in scientific research. This compound has a unique molecular structure that makes it a valuable tool for studying various biological and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is not fully understood, but it is believed to act as a modulator of ion channels and receptors. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to interact with the GABA(A) receptor, the NMDA receptor, and the TRPV1 receptor, among others. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, depending on the target and concentration. For example, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to enhance the activity of the GABA(A) receptor, leading to increased inhibitory neurotransmission. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has also been shown to inhibit the activity of the NMDA receptor, leading to decreased excitatory neurotransmission. In addition, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to have analgesic and anti-inflammatory effects, which may be mediated by its interaction with the TRPV1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine in lab experiments is its unique molecular structure, which allows for the selective targeting of specific biological and chemical processes. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is its potential toxicity, which may limit its use in certain experiments. In addition, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are many future directions for research on (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine, including the development of new synthetic methods, the identification of novel biological targets, and the optimization of its pharmacological properties. One potential direction is the use of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine as a tool for studying the role of ion channels and receptors in disease states, such as epilepsy and chronic pain. Another potential direction is the development of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine-based drugs for the treatment of neurological and psychiatric disorders. Overall, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is a valuable research tool with many potential applications in the fields of chemistry, biology, and medicine.
Synthesemethoden
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including the reduction of the corresponding ketone, the reductive amination of the corresponding aldehyde, and the reductive coupling of the corresponding nitrile. One of the most common methods for synthesizing (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is the reductive amination of 3,3-dimethylcyclohexanone using ammonia and sodium borohydride. This method produces a high yield of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine with excellent purity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and neuroscience. This compound has been shown to have potent activity against a variety of biological targets, including ion channels, receptors, and enzymes. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has also been used as a chiral auxiliary in asymmetric synthesis, as a building block for the synthesis of complex natural products, and as a probe for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
(2S)-2-(3,3-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBSAMGRBUKUBN-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)


![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)



![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)